molecular formula C9H11ClN2O B6243799 3-(2-aminoethoxy)benzonitrile hydrochloride CAS No. 210963-99-8

3-(2-aminoethoxy)benzonitrile hydrochloride

Cat. No.: B6243799
CAS No.: 210963-99-8
M. Wt: 198.6
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Description

3-(2-Aminoethoxy)benzonitrile hydrochloride is a chemical compound with the molecular formula C9H10N2O·HCl It is a derivative of benzonitrile, featuring an aminoethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-aminoethoxy)benzonitrile hydrochloride typically involves the reaction of 3-(2-aminoethoxy)benzonitrile with hydrochloric acid. One common method includes dissolving 3-[2-(t-butoxycarbonylamino)ethoxy]benzonitrile in a solution of hydrogen chloride in dioxane, followed by stirring at room temperature for a specified period .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Aminoethoxy)benzonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The aminoethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

3-(2-Aminoethoxy)benzonitrile hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-aminoethoxy)benzonitrile hydrochloride involves its interaction with specific molecular targets. The aminoethoxy group allows it to form hydrogen bonds and electrostatic interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The nitrile group can also participate in various chemical reactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

    3-(2-Aminoethoxy)benzonitrile: The base compound without the hydrochloride salt.

    4-(2-Aminoethoxy)benzonitrile: A positional isomer with the aminoethoxy group at the para position.

    3-(2-Aminoethoxy)benzamide: A derivative with an amide group instead of a nitrile group.

Uniqueness: 3-(2-Aminoethoxy)benzonitrile hydrochloride is unique due to its specific substitution pattern and the presence of both an aminoethoxy group and a nitrile group

Properties

CAS No.

210963-99-8

Molecular Formula

C9H11ClN2O

Molecular Weight

198.6

Purity

95

Origin of Product

United States

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